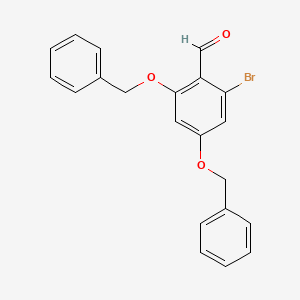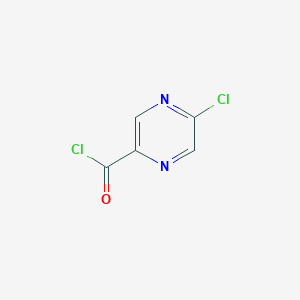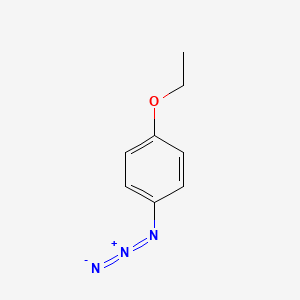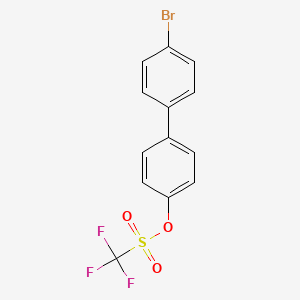
4'-Bromobiphenyl-4-yl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromobiphenyl-4-yl triflate, also known as 4- (4’-bromophenyl)phenyl trifluoromethanesulfonate, is an organic compound with the molecular formula C13H8BrF3O3S and a molecular weight of 381.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a biphenyl structure, which is further functionalized with a trifluoromethanesulfonate (triflate) group . It is commonly used in organic synthesis and various scientific research applications due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl triflate typically involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired triflate ester. The general reaction scheme is as follows:
4-Bromobiphenyl+Triflic AnhydrideLewis Acid4’-Bromobiphenyl-4-yl Triflate
Industrial Production Methods: While specific industrial production methods for 4’-Bromobiphenyl-4-yl triflate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromobiphenyl-4-yl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with various nucleophiles in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
C-H Activation:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the nucleophile.
Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne as the nucleophile.
Applications De Recherche Scientifique
4’-Bromobiphenyl-4-yl triflate is a versatile compound used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules, enabling the construction of diverse organic frameworks.
Pharmaceutical Development: The compound is used in the synthesis of bioactive molecules and drug candidates, contributing to advancements in medicinal chemistry.
Material Science: It is employed in the design and modification of ligands for transition metals, which are used in catalytic processes to improve efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 4’-Bromobiphenyl-4-yl triflate primarily involves its role as an electrophilic coupling partner in cross-coupling reactions. The triflate group acts as a leaving group, facilitating the formation of carbon-carbon bonds with various nucleophiles.
Comparaison Avec Des Composés Similaires
4’-Bromobiphenyl-4-yl Methanesulfonate: Similar structure but with a methanesulfonate group instead of a triflate group.
4’-Bromobiphenyl-4-yl Tosylate: Contains a tosylate group instead of a triflate group.
Uniqueness: 4’-Bromobiphenyl-4-yl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This property makes it particularly valuable in cross-coupling reactions, where it facilitates efficient carbon-carbon bond formation. The triflate group also enhances the compound’s reactivity in C-H activation reactions, providing a more atom-economical approach to complex molecule synthesis compared to similar compounds.
Propriétés
IUPAC Name |
[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPTKXNKWTUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571265 |
Source


|
| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198624-12-3 |
Source


|
| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
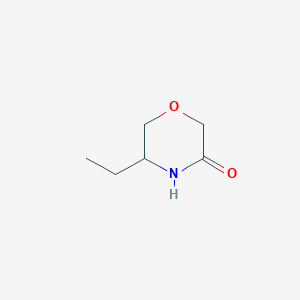


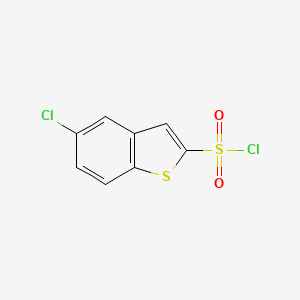
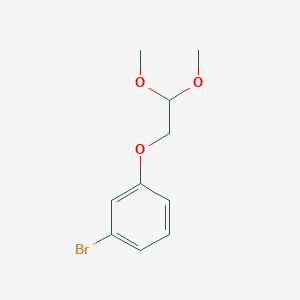
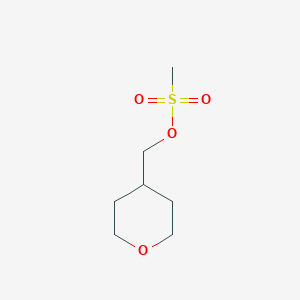
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)
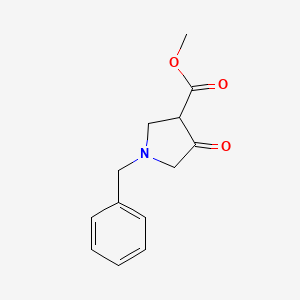
![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)
